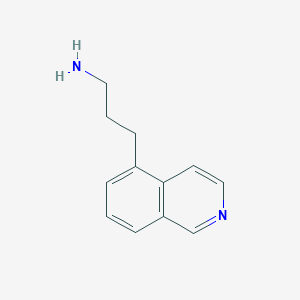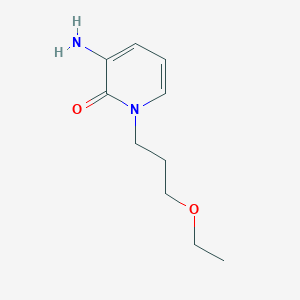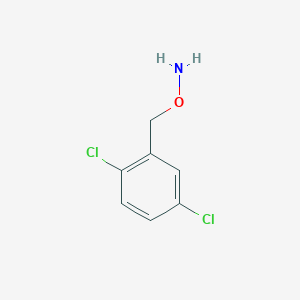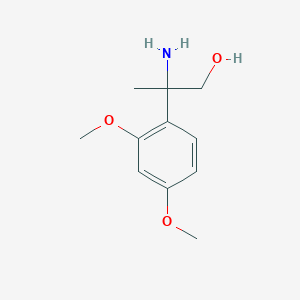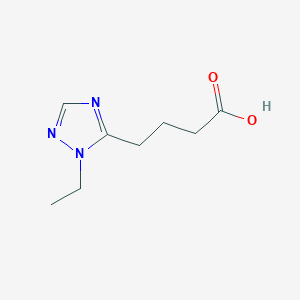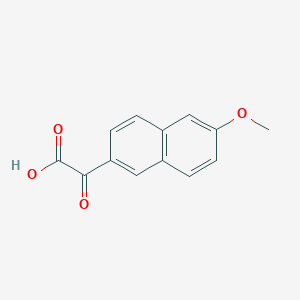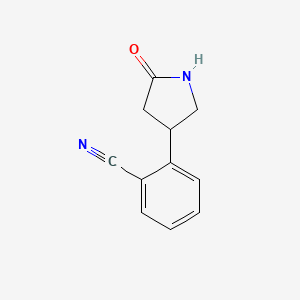![molecular formula C12H21NO4 B13607553 tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4-formyloxan-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C12H21NO4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a tert-butyl group, a formyloxan ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a formyloxan derivative. The reaction is usually carried out under controlled conditions, such as low temperatures and the presence of a catalyst, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4-formyloxan-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: In medicinal chemistry, tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
- tert-Butyl N-(4-formylbenzyl)carbamate
- tert-Butyl N-(4-formylphenyl)methyl carbamate
- tert-Butyl N-(4-oxooxan-2-yl)methyl carbamate
Comparison: tert-Butyl N-[(4-formyloxan-2-yl)methyl]carbamate is unique due to its specific structural features, such as the formyloxan ring. This distinguishes it from other similar compounds, which may have different functional groups or ring structures. These differences can influence the compound’s reactivity, stability, and applications .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-[(4-formyloxan-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-10-6-9(8-14)4-5-16-10/h8-10H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
GWXHUSXOCSJDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


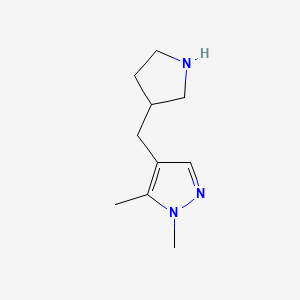
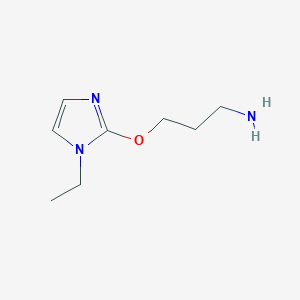
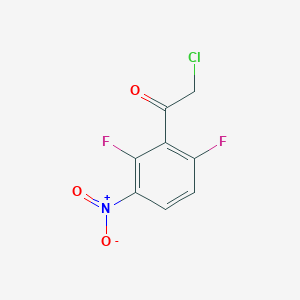
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
